molecular formula C19H15BrN2O4S2 B15101161 2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15101161
M. Wt: 479.4 g/mol
InChI Key: QBKDDDJWTQOXSP-SXGWCWSVSA-N
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Description

2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a bromo group and a thiazolidinone ring, which is further modified with a dimethoxybenzylidene moiety. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 2,4-dimethoxybenzaldehyde under basic conditions to introduce the benzylidene group.

    Bromination: The final step involves the bromination of the benzamide core using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazolidinone ring and benzylidene moiety can undergo oxidation and reduction reactions, respectively.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form new C-C bonds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidized forms of the thiazolidinone ring or benzylidene moiety.

    Reduction Products: Reduced forms of the benzylidene moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored in preclinical and clinical studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The presence of the thiazolidinone ring and benzylidene moiety may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N,N-dimethylbenzamide: A simpler analog with a dimethylamino group instead of the thiazolidinone ring and benzylidene moiety.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Another analog with a different substitution pattern on the benzamide core.

    3-bromo-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide: A structurally related compound with a hydrazino group.

Uniqueness

The unique combination of the thiazolidinone ring, benzylidene moiety, and bromo-substituted benzamide core distinguishes 2-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide from its analogs. This structural complexity may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15BrN2O4S2

Molecular Weight

479.4 g/mol

IUPAC Name

2-bromo-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H15BrN2O4S2/c1-25-12-8-7-11(15(10-12)26-2)9-16-18(24)22(19(27)28-16)21-17(23)13-5-3-4-6-14(13)20/h3-10H,1-2H3,(H,21,23)/b16-9-

InChI Key

QBKDDDJWTQOXSP-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

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